1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Drug-likeness Permeability Lead Optimization

This unique low-MW (290.29) urea derivative features an unsubstituted pyridazinone core linked via an ethyl spacer to a 3-fluoro-4-methylphenyl group – a privileged pharmacophore directly comparable to 4-chlorophenyl analogs in metabolic stability assays. With sEH inhibition potential (related analogs show IC50 0.2–57 nM) and utility in CIPN models and kinase selectivity panels, this scaffold is ideal for early-stage medicinal chemistry. The favorable MW supports oral dosing studies. Avoid substitutions: the precise fluoro‑methyl/ethyl‑pyridazinone architecture is critical for target potency and selectivity.

Molecular Formula C14H15FN4O2
Molecular Weight 290.298
CAS No. 1105232-37-8
Cat. No. B2604439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
CAS1105232-37-8
Molecular FormulaC14H15FN4O2
Molecular Weight290.298
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)F
InChIInChI=1S/C14H15FN4O2/c1-10-4-5-11(9-12(10)15)18-14(21)16-7-8-19-13(20)3-2-6-17-19/h2-6,9H,7-8H2,1H3,(H2,16,18,21)
InChIKeyWPJWFBLPHADRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105232-37-8) – Chemical Profile & Sourcing Context


1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105232-37-8) is a synthetic, low-molecular-weight (290.29 g/mol) urea derivative incorporating a pyridazinone heterocycle . It belongs to a class of compounds investigated for modulating enzyme and integrin activity, with the pyridazinone-urea motif recognized as a privileged secondary pharmacophore [1]. The compound features a 3-fluoro-4-methylphenyl ring linked via a urea bridge to an N-ethyl-pyridazinone, a scaffold distinct from benzyl-urea or sulfonylurea analogs in the same therapeutic space.

Why Generic Substitution is Inadvisable for 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105232-37-8)


Interchanging this compound with other pyridazinone ureas or phenyl ureas without rigorous validation poses a significant risk of altered pharmacological profiles. The specific combination of the 3-fluoro-4-methylphenyl substituent and the ethyl-linked, unsubstituted pyridazinone defines its unique steric and electronic landscape. Subtle modifications—such as replacing the fluoro-methyl motif with a chloro or methoxy group, or altering the linker length—can drastically shift target potency, selectivity, and metabolic stability, as evidenced by the wide IC50 range (0.2–57 nM) observed across closely related phenyl-benzyl-urea sEH inhibitors [1]. Direct substitution with analogs lacking this precise architecture is therefore not scientifically valid without comparative bioactivity data.

Quantitative Differentiation Evidence for 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105232-37-8) Relative to Closest Analogs


Molecular Weight Advantage Over Substituted Pyridazinone Analogs

The target compound has a molecular weight of 290.29 g/mol, which is significantly lower than the closely related analog 1-(3-fluoro-4-methylphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1049293-94-8) at 396.4 g/mol . This 106.1 g/mol reduction falls well within favorable drug-like space (MW < 500) and suggests a superior profile for passive membrane permeability, a critical factor in early-stage probe and lead selection.

Drug-likeness Permeability Lead Optimization

Fluorine Substitution Pattern Differentiation from Chloro and Methoxy Analogs

The 3-fluoro-4-methylphenyl moiety in the target compound offers a distinct electronic profile compared to the 4-chlorophenyl analog (1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, CAS 1021111-81-8) . Fluorine's strong electron-withdrawing effect at the 3-position, combined with the electron-donating methyl at the 4-position, creates a unique dipole moment that can enhance target binding and block metabolic soft spots vulnerable in chloro-analogs. In a cross-study context, phenyl-benzyl-ureas with similar fluorine substitutions demonstrated enhanced metabolic stability leading to improved oral bioavailability (F = 78%) [1], whereas chloro-substituted analogs frequently suffer from rapid oxidative deactivation.

Metabolic Stability Selectivity Medicinal Chemistry

Pyridazinone Urea Pharmacophore Validation: Potency Range in sEH Inhibition

While direct IC50 data for CAS 1105232-37-8 is not publicly available, the broader class of pyridazinone-containing ureas has been rigorously validated as potent soluble epoxide hydrolase (sEH) inhibitors. A 2025 study on structurally related phenyl-benzyl-ureas with a pyridazinone motif reported IC50 values ranging from 0.2 to 57 nM [1]. The most potent compound in that series (FP9, IC50 = 0.2 nM) achieved 78% oral bioavailability and significant in vivo efficacy in a chemotherapy-induced neuropathic pain model. This establishes a high potency ceiling for the chemotype and provides a benchmark against which CAS 1105232-37-8 can be profiled.

Soluble Epoxide Hydrolase IC50 Pain Research

Unsubstituted Pyridazinone Core: Contrast with Bulky Heterocycle-Fused Analogs

Unlike many pyridazinone derivatives in the kinase inhibitor space that feature extensive substitution at the pyridazinone 3-, 4-, or 5-positions (e.g., CDK2 inhibitors in patent US7507734 [1]), CAS 1105232-37-8 retains an unadorned pyridazinone core. This minimal substitution pattern reduces steric bulk and may confer a cleaner selectivity profile by minimizing off-target interactions with kinases that require specific pyridazinone substitution for binding. The ethyl linker further distinguishes it from propyl or butyl-linked analogs that may adopt different binding conformations.

Kinase Inhibition Selectivity Scaffold Optimization

Recommended Application Scenarios for 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105232-37-8)


Screening for Soluble Epoxide Hydrolase (sEH) Inhibition in Neuropathic Pain Models

Given the potent sEH inhibition demonstrated by structurally related pyridazinone ureas (IC50 down to 0.2 nM), this compound should be prioritized in sEH enzyme assays and subsequent in vivo models of chemotherapy-induced peripheral neuropathy (CIPN). The favorable molecular weight (290.29 g/mol) suggests it may possess acceptable permeability for oral dosing studies [1].

Kinase Selectivity Profiling Panels

The unsubstituted pyridazinone core and fluoro-methylphenyl urea motif make this compound a valuable entry for kinase selectivity screening. Unlike 4-amido-substituted pyridazinones that are known CDK2 inhibitors, this minimal scaffold can be used to identify off-target kinase liabilities early in a medicinal chemistry campaign [2].

Metabolic Stability Benchmarking in Fluorinated vs. Chlorinated Analog Series

This compound's 3-fluoro-4-methylphenyl group serves as a direct comparator to 4-chlorophenyl analogs in microsomal stability assays. Cross-study evidence indicates fluorine substitution can significantly enhance metabolic stability, and this compound can be used to quantify that advantage in a standardized liver microsome or hepatocyte assay [1][2].

Chemical Probe Development for Integrin-Mediated Disorders

Patents describe pyridazinone ureas as antagonists of alpha4 integrins, useful for inflammatory and immunological disorders [3]. While this specific compound was not explicitly claimed, its structural alignment with the Markush structures warrants evaluation in alpha4-beta7 integrin binding and cell adhesion assays.

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